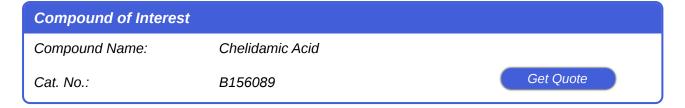


# An In-depth Technical Guide to Chelidamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **chelidamic acid**, tailored for researchers, scientists, and professionals in drug development.

### **Chemical and Physical Properties**

**Chelidamic acid**, also known as 4-oxo-1H-pyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with a pyridine core.[1] It is a versatile molecule with applications ranging from a chelating agent to a biochemical inhibitor. The compound typically appears as a white to off-white or yellow powder.[2][3]

Below is a summary of its key quantitative properties:



Property	Value	Source
IUPAC Name	4-oxo-1H-pyridine-2,6-dicarboxylic acid	[1]
Molecular Formula	C7H5NO5	
Molecular Weight	183.12 g/mol	_
Melting Point	265-270 °C (decomposes)	_
Boiling Point (Predicted)	428.3 ± 45.0 °C	_
Density (Predicted)	1.726 ± 0.06 g/cm <sup>3</sup>	_
pKa (Predicted)	0.12 ± 0.40	_
Solubility	Soluble in 1 M NH <sub>4</sub> OH (50 mg/mL), Very soluble in water	<del>-</del>
CAS Number	138-60-3	-

### **Molecular Structure**

**Chelidamic acid** exists in tautomeric forms, specifically an aromatic enol form and a keto form. In the solid state, particularly as a monohydrate, it adopts a zwitterionic structure where a carboxylic acid group is deprotonated, and the pyridine nitrogen is protonated. This structural feature contributes to its ability to act as a multidentate ligand, forming stable complexes with various metal ions.

The structure of **chelidamic acid** has been confirmed by various spectroscopic methods. Notably, 13C NMR spectral data is available and provides insight into the carbon framework of the molecule.

### **Experimental Protocols**

A common and high-yield method for synthesizing **chelidamic acid** involves the reaction of chelidonic acid with ammonia.

Materials:



- Chelidonic acid
- Concentrated ammonium hydroxide solution (e.g., 30%)
- · Concentrated hydrochloric acid
- Activated carbon
- Ice

#### Procedure:

- Chelidonic acid is dissolved in concentrated ammonium hydroxide.
- The mixture is refluxed for 6-8 hours, with additional ammonium hydroxide added as needed to maintain a pH above 9.
- In a more detailed protocol, 425 mL of 30% aqueous ammonia solution is added dropwise at 0°C to 41.8 g of the precursor over 1 hour.
- The resulting suspension is stirred at room temperature for 48 hours.
- Excess ammonia is removed under reduced pressure.
- The residue is refluxed with water and activated carbon for 15 minutes for decolorization.
- After hot filtration, the filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.
- The precipitated white solid, **chelidamic acid**, is collected by filtration, washed with cold water, and dried under vacuum. This process typically yields a high purity product (98%).

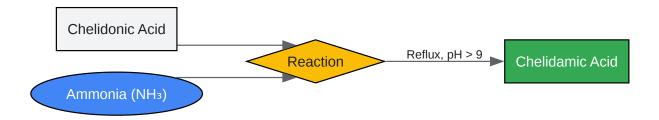
The precursor, chelidonic acid, can be synthesized from diethyl oxalate and acetone. The process involves mixing a metal alkoxide, dialkyl oxalate, and an alcohol, followed by the controlled addition of acetone and subsequent neutralization and refluxing to form chelidonic acid.

## **Biological Activity and Logical Relationships**



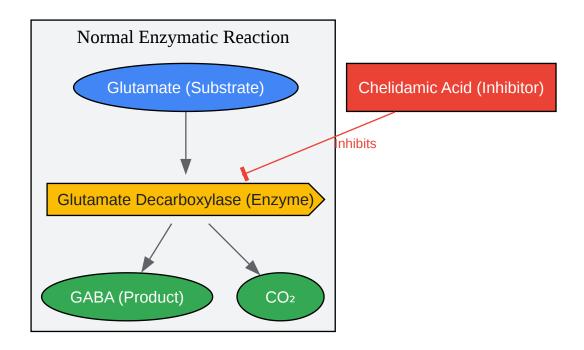
**Chelidamic acid** is recognized for its inhibitory activity against glutamate decarboxylase (GAD), an enzyme responsible for the conversion of glutamate to GABA. It is considered one of the more potent "conformationally restricted glutamate analogs" that act as GAD inhibitors, with a reported Ki of 33  $\mu$ M.

The following diagrams illustrate the synthesis of **chelidamic acid** and its inhibitory action on glutamate decarboxylase.



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Caption: Synthesis of Chelidamic Acid from Chelidonic Acid.



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Caption: Inhibition of Glutamate Decarboxylase by Chelidamic Acid.



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